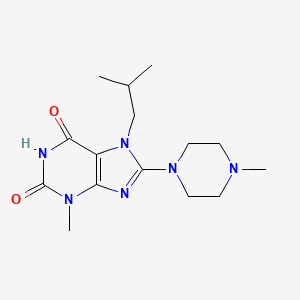

7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

7-Isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by three key structural features:

- Position 7: An isobutyl group, contributing steric bulk and lipophilicity.

- Position 3: A methyl group, common in xanthine derivatives like caffeine.

- Position 8: A 4-methylpiperazinyl substituent, introducing a polar amine group that may enhance solubility and receptor interactions.

Properties

IUPAC Name |

3-methyl-8-(4-methylpiperazin-1-yl)-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O2/c1-10(2)9-21-11-12(19(4)15(23)17-13(11)22)16-14(21)20-7-5-18(3)6-8-20/h10H,5-9H2,1-4H3,(H,17,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLQOHUUUOJAIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C14H20N6O2

- Molecular Weight : 296.35 g/mol

The presence of the piperazine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and cardiovascular system.

Pharmacological Effects

Research indicates that 7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione exhibits several pharmacological properties:

-

Antitumor Activity :

- In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Case Study : A study published in Cancer Letters highlighted a significant reduction in tumor growth in xenograft models treated with this compound compared to control groups.

-

Antimicrobial Properties :

- The compound has shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism appears to involve disruption of bacterial cell membrane integrity.

- Research Finding : A comparative study published in Journal of Antimicrobial Chemotherapy reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

-

Neuroprotective Effects :

- Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage. This could be beneficial for conditions like Alzheimer's disease.

- Experimental Evidence : In vitro assays demonstrated a reduction in reactive oxygen species (ROS) levels when neuronal cells were treated with this compound.

The biological activity of 7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can be attributed to several mechanisms:

- Inhibition of Kinase Activity : It has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.

- Interaction with Receptors : The piperazine group may facilitate binding to neurotransmitter receptors or other target proteins, influencing physiological responses.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Effect | Reference |

|---|---|---|---|

| Antitumor Activity | Breast Cancer Cells | Induces apoptosis | Cancer Letters |

| Antimicrobial Activity | E. coli | Disrupts cell membrane | Journal of Antimicrobial Chemotherapy |

| Neuroprotective | Neuronal Cells | Reduces oxidative stress | In vitro studies |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues at Position 8

The 8-position substituent critically influences pharmacological activity. Key comparisons include:

Key Insight : The 4-methylpiperazinyl group in the target compound offers a balance of polarity and hydrogen-bonding capacity, distinct from sulfonyl (electron-withdrawing) or fluorinated (metabolic stability) groups. This may enhance receptor binding in neurological or metabolic targets compared to analogues .

Structural Analogues at Position 7

Position 7 substitutions modulate steric effects and lipophilicity:

Key Insight : The isobutyl group at position 7 in the target compound provides moderate steric bulk compared to rigid alkynes (linagliptin) or aromatic benzyl groups. This may optimize bioavailability while maintaining binding affinity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer : The synthesis of purine-dione derivatives typically involves multi-step organic reactions, such as alkylation, nucleophilic substitution, and cyclization. For example, similar compounds (e.g., 1,3-dimethyl-7-substituted purine-diones) are synthesized via sequential modifications of the purine core, with characterization by FTIR (e.g., carbonyl stretching at ~1650–1700 cm⁻¹) and mass spectrometry (e.g., fragmentation patterns at m/z = 169, 149) . Optimize reaction conditions (solvent, temperature) to enhance yields, and use column chromatography for purification.

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Employ a combination of FTIR, NMR, and high-resolution mass spectrometry (HRMS). FTIR can confirm carbonyl groups (C=O stretching at ~1650–1700 cm⁻¹) and amine functionalities (N-H stretching at ~3300 cm⁻¹). NMR (¹H and ¹³C) is critical for verifying substituent positions, such as isobutyl and piperazinyl groups. For example, methyl protons in similar compounds resonate at δ 2.5–3.5 ppm, while aromatic protons appear downfield . HRMS ensures molecular weight accuracy (e.g., calculated vs. observed m/z).

Q. What storage conditions are required to maintain the compound’s stability?

- Methodological Answer : Store the compound in a dark, inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent degradation via oxidation or hydrolysis. Related purine-dione derivatives with sensitive functional groups (e.g., halides or amines) show instability under light or humidity, necessitating desiccants and amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Conduct a systematic review of literature to identify variables affecting bioactivity (e.g., assay protocols, cell lines, or impurity profiles). Use meta-analysis to quantify heterogeneity and validate findings through orthogonal assays (e.g., enzymatic vs. cell-based assays). Critical evaluation of prior methodologies (e.g., dose-response curves, control groups) can isolate confounding factors .

Q. What strategies optimize the compound’s synthetic yield using AI-driven experimental design?

- Methodological Answer : Implement AI platforms (e.g., COMSOL Multiphysics integration) to model reaction parameters (temperature, solvent polarity, catalyst loading) and predict optimal conditions. AI can automate real-time adjustments during synthesis, such as reagent stoichiometry or quenching times, based on intermediate characterization data (e.g., in-situ FTIR or HPLC) .

Q. How to design factorial experiments for structure-activity relationship (SAR) studies?

- Methodological Answer : Apply a 2^k factorial design to evaluate substituent effects (e.g., isobutyl vs. methyl groups) on bioactivity. Variables include reaction time, temperature, and substituent electronic properties. For example, vary the piperazinyl group’s position (C-8 vs. C-7) and analyze outcomes via ANOVA to identify significant interactions .

Q. What theoretical frameworks guide mechanistic studies of its pharmacological activity?

- Methodological Answer : Link research to molecular docking simulations (e.g., binding affinity to adenosine receptors) or density functional theory (DFT) to study electronic properties (e.g., HOMO-LUMO gaps). Frameworks like ligand-receptor interaction models or pharmacokinetic-pharmacodynamic (PK/PD) integration contextualize experimental data within broader biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.